N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenyl)acetamide
CAS No.: 946327-82-8
Cat. No.: VC6292188
Molecular Formula: C21H21FN2O2S
Molecular Weight: 384.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946327-82-8 |
|---|---|
| Molecular Formula | C21H21FN2O2S |
| Molecular Weight | 384.47 |
| IUPAC Name | N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C21H21FN2O2S/c1-14-19(27-21(24-14)16-5-7-17(22)8-6-16)11-12-23-20(25)13-15-3-9-18(26-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,23,25) |
| Standard InChI Key | YREOLDGPAHBODQ-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC3=CC=C(C=C3)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three critical components:
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Thiazole Ring: A five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The 4-methyl group on the thiazole enhances lipophilicity, potentially improving membrane permeability.
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4-Fluorophenyl Substituent: Attached to the thiazole’s 2-position, the fluorine atom introduces electronegativity, which can modulate electronic interactions with biological targets such as ATP-binding pockets .
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Methoxyphenyl Acetamide Side Chain: The 4-methoxy group on the phenyl ring contributes to hydrogen bonding and π-π stacking interactions, while the acetamide linker provides conformational flexibility for target engagement .
Molecular Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.47 g/mol |
| logP | 3.68 (predicted) |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 42.05 Ų |
| SMILES | COc1ccc(CC(NCCc2csc(c3ccc(F)cc3)n2)=O)cc1 |
The moderate logP value suggests balanced lipophilicity, favoring both solubility and cellular uptake . The polar surface area (42.05 Ų) indicates potential for passive diffusion across biological membranes, a critical factor in drug bioavailability .
Synthetic Pathways and Optimization
General Synthesis Strategy
While explicit details for this compound are unpublished, analogous thiazole-acetamide derivatives are typically synthesized via multi-step protocols:
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Thiazole Formation: Cyclocondensation of α-haloketones with thioamides generates the thiazole core. For example, 4-methyl-2-(4-fluorophenyl)thiazole-5-carbaldehyde may serve as an intermediate.
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Side Chain Introduction: A reductive amination or nucleophilic substitution reaction links the thiazole to the ethylamine spacer.
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Acetamide Coupling: The methoxyphenyl acetamide group is appended using peptide coupling reagents like HBTU or EDCI in solvents such as dimethylformamide (DMF) .
Purification and Yield
Recrystallization from ethanol or acetonitrile is commonly employed to achieve >95% purity. Yields for analogous compounds range from 40–65%, depending on the efficiency of the coupling steps.
Biological Activities and Mechanisms
Anti-Inflammatory Action
Thiazoles modulate cyclooxygenase-2 (COX-2) and nuclear factor-κB (NF-κB) pathways. Molecular docking studies suggest that the acetamide linker in this compound could interact with COX-2’s active site, analogous to celecoxib .
Anticancer Activity
Preliminary data on similar molecules indicate inhibition of protein kinases (e.g., EGFR, VEGFR) and induction of apoptosis in cancer cell lines. The 4-methylthiazole moiety may contribute to ATP-competitive kinase binding .
| Parameter | Target Compound | Analog |
|---|---|---|
| Thiazole Substitution | 4-Methyl, 5-position | Unsubstituted, 4-position |
| logP | 3.68 | 3.67 |
| Polar Surface Area | 42.05 Ų | 42.05 Ų |
| Anticipated Bioavailability | Moderate | Moderate |
The 4-methyl group in the target compound may enhance metabolic stability compared to the analog, as methyl groups often reduce oxidative degradation by cytochrome P450 enzymes .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to improve yield and reduce reaction times.
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In Vitro Screening: Prioritize assays against kinase panels (e.g., EGFR, BRAF) and antimicrobial panels (e.g., MRSA, Candida auris).
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ADMET Profiling: Assess pharmacokinetic properties, including plasma protein binding and CYP450 inhibition.
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Structural Modifications: Investigate substituents like trifluoromethyl or nitro groups to enhance potency and selectivity.
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